molecular formula C20H22N2O2 B1192337 BRD5384

BRD5384

Cat. No.: B1192337
M. Wt: 322.41
InChI Key: WHVAOTKPAWFTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on analogous compounds (e.g., CAS 1046861-20-4), BRD5384 likely features a halogen-substituted aromatic ring coupled with a boronic acid group, contributing to its reactivity and biological activity . Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.41

IUPAC Name

1-(4-(tert-Butyl)benzyl)-N-hydroxy-1H-indole-6-carboxamide

InChI

InChI=1S/C20H22N2O2/c1-20(2,3)17-8-4-14(5-9-17)13-22-11-10-15-6-7-16(12-18(15)22)19(23)21-24/h4-12,24H,13H2,1-3H3,(H,21,23)

InChI Key

WHVAOTKPAWFTRY-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(C=C1)C=CN2CC3=CC=C(C(C)(C)C)C=C3)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD5384;  BRD-5384;  BRD 5384

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

BRD5384 belongs to the arylboronic acid family. Key structural analogs include:

(3-Bromo-5-chlorophenyl)boronic acid : Features bromo and chloro substituents on the aromatic ring, enhancing electrophilic reactivity.

(6-Bromo-2,3-dichlorophenyl)boronic acid : Contains additional chlorine atoms, increasing steric hindrance and altering solubility .

Key Structural Features :

  • This compound : Presumed to have a bromo-chloro substitution pattern similar to CAS 1046861-20-4 (C6H5BBrClO2), with a molecular weight of ~235 g/mol .
  • Analog 1 : (3-Bromo-5-chlorophenyl)boronic acid (C6H4BBrClO2) has a simpler substitution pattern, reducing steric effects.
  • Analog 2 : (6-Bromo-2,3-dichlorophenyl)boronic acid (C6H3BBrCl2O2) includes dichloro substitution, increasing molecular weight to ~270 g/mol .

Physicochemical Properties

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 g/mol 235.27 g/mol 270.38 g/mol
LogP (XLOGP3) 2.15 1.98 3.02
Water Solubility 0.24 mg/mL 0.30 mg/mL 0.15 mg/mL
Bioavailability Score 0.55 0.60 0.45
GI Absorption High High Moderate

This compound exhibits moderate lipophilicity (LogP ~2.15), favoring membrane permeability, while its dichloro analog shows higher LogP (3.02), reducing aqueous solubility but enhancing lipid bilayer penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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BRD5384
Reactant of Route 2
BRD5384

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